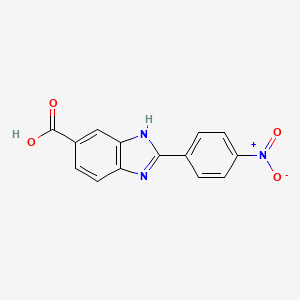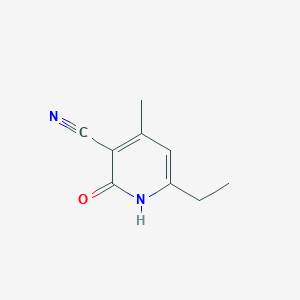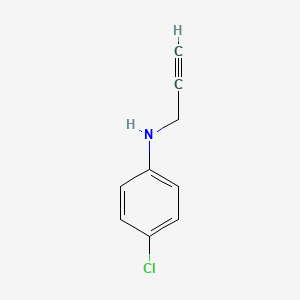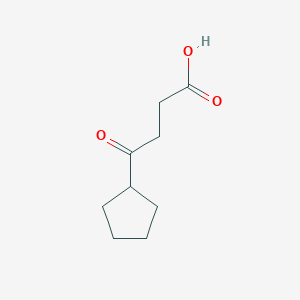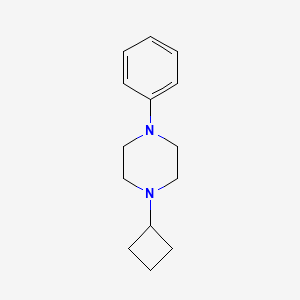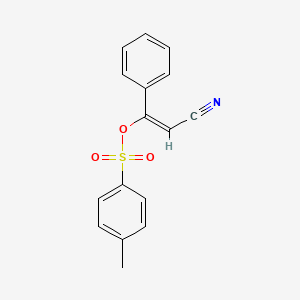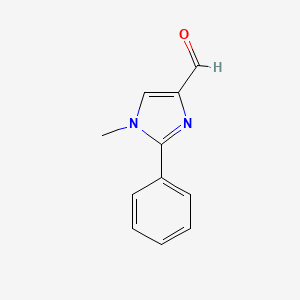
1-méthyl-2-phényl-1H-imidazole-4-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the first position, a phenyl group at the second position, and an aldehyde group at the fourth position
Applications De Recherche Scientifique
1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde has several scientific research applications:
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their interactions with different biological targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability .
Result of Action
Imidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Analyse Biochimique
Biochemical Properties
1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit the activity of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to changes in their activity, affecting the overall metabolic processes within the cell. Additionally, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can form complexes with proteins, altering their structure and function .
Cellular Effects
1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde has been shown to influence various cellular processes. It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, the compound can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity . For instance, it has been reported to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair . Additionally, 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can degrade over time, leading to a decrease in its biological activity . Additionally, prolonged exposure to the compound can result in adaptive responses in cells, such as changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it can cause toxic or adverse effects, including liver damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Méthodes De Préparation
The synthesis of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde, can be adapted to produce this compound . Another method includes the use of a copper-catalyzed [3 + 2] cycloaddition reaction, which provides multisubstituted imidazoles in good yields and high regioselectivity .
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-Methyl-2-phenyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives, such as:
2-Phenyl-1H-imidazole-4-carbaldehyde: Similar structure but lacks the methyl group at the first position.
1-Phenylimidazole: Lacks the aldehyde group at the fourth position.
4-Phenyl-1H-imidazole: Lacks both the methyl group at the first position and the aldehyde group at the fourth position.
The uniqueness of 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-methyl-2-phenylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-10(8-14)12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAMFPGNUUPABS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444315 |
Source


|
| Record name | 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94938-02-0 |
Source


|
| Record name | 1-methyl-2-phenyl-1H-imidazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
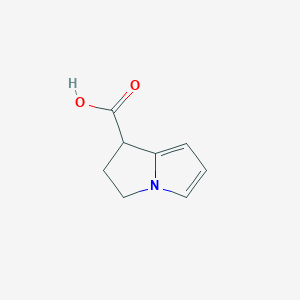
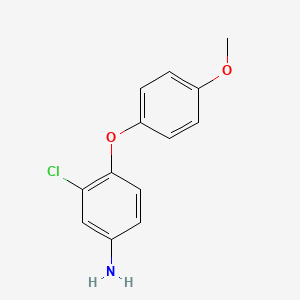

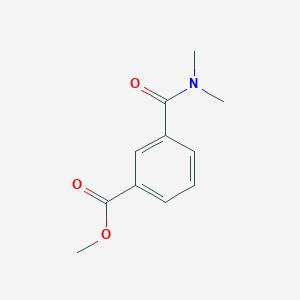
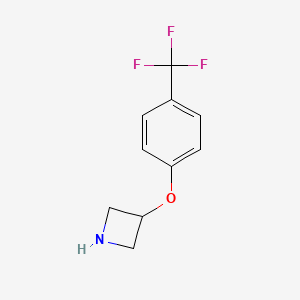
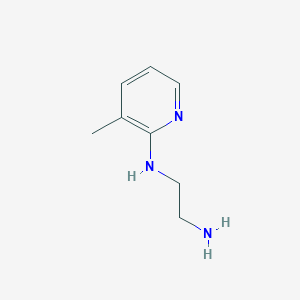
![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)
